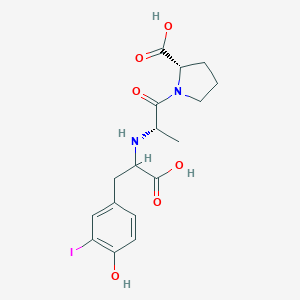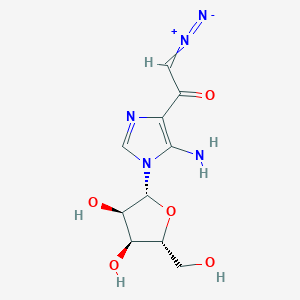
N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline, also known as CPIP, is a synthetic peptide that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPIP has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and immune response. N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to reduce pain by inhibiting the activation of nociceptors, which are sensory neurons that respond to painful stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline is its potential therapeutic applications in various diseases, including cancer, arthritis, and inflammation. Additionally, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain. However, one of the limitations of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline is its high cost and low availability, which may limit its use in research studies.
Direcciones Futuras
There are several future directions for the research on N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline. One potential direction is the development of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline-based therapies for the treatment of cancer, arthritis, and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline and its effects on the immune system. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline may increase its availability and use in research studies.
Métodos De Síntesis
The synthesis of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline involves the solid-phase peptide synthesis method, which is a widely used technique for the production of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary group to prevent unwanted reactions. After the peptide chain is fully assembled, the temporary groups are removed, and the peptide is purified to obtain the final product.
Aplicaciones Científicas De Investigación
N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and inflammation. In cancer, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to inhibit the growth of tumor cells by inducing apoptosis and reducing angiogenesis. In arthritis, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to reduce inflammation and cartilage damage. Additionally, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to possess analgesic properties, making it a potential candidate for the treatment of pain.
Propiedades
Número CAS |
104531-07-9 |
|---|---|
Nombre del producto |
N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline |
Fórmula molecular |
C17H21IN2O6 |
Peso molecular |
476.3 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[1-carboxy-2-(4-hydroxy-3-iodophenyl)ethyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H21IN2O6/c1-9(15(22)20-6-2-3-13(20)17(25)26)19-12(16(23)24)8-10-4-5-14(21)11(18)7-10/h4-5,7,9,12-13,19,21H,2-3,6,8H2,1H3,(H,23,24)(H,25,26)/t9-,12?,13-/m0/s1 |
Clave InChI |
OWPKZUVCCJEJRB-SKGBEAKQSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O |
SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O |
Sinónimos |
CPAP-E N-(1(S)-carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline N-(1(S)-carboxy-(4-OH-3-(125)iodopheny)ethyl)-Ala-Pro N-(1(S)-carboxy-(4-OH-3-iodophenyl)ethyl)-Ala-Pro |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)


![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)




